molecular formula C30H63O3P B7801769 Triisodecyl phosphite CAS No. 124129-26-6

Triisodecyl phosphite

Cat. No.: B7801769
CAS No.: 124129-26-6
M. Wt: 502.8 g/mol
InChI Key: QEDNBHNWMHJNAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Triisodecyl phosphite is synthesized through the esterification of phosphorous acid with isodecyl alcohol. The reaction typically involves the use of a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Triisodecyl phosphite undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Polymer Stabilization

TIDP is predominantly used as a secondary antioxidant and stabilizer in the processing of polymeric materials. Its role is crucial in enhancing the durability and thermal stability of plastics, particularly polyvinyl chloride (PVC) and other non-food contact plastics.

Key Functions:

  • Thermal Stabilization: TIDP helps maintain the integrity of polymers during processing by preventing degradation at high temperatures.
  • Oxidative Stability: It mitigates oxidative degradation, thereby prolonging the lifespan of plastic products.

Case Study: PVC Processing

In a study examining the effects of various phosphite stabilizers on PVC, it was found that TIDP significantly improved the thermal stability compared to other stabilizers. The experimental setup involved varying concentrations of TIDP in PVC formulations, with results indicating enhanced performance under thermal stress conditions .

Applications in Lubricants

TIDP serves as an additive in lubricants, where it functions as an anti-wear agent. Its ability to form protective films on metal surfaces reduces friction and wear during operation, making it valuable in automotive and industrial applications.

Performance Metrics:

  • Wear Reduction: Laboratory tests showed that lubricants containing TIDP exhibited lower wear rates compared to those without phosphite additives.
  • Temperature Resistance: TIDP-containing lubricants maintained viscosity and performance at elevated temperatures.

Environmental Considerations

Despite its beneficial applications, the environmental impact of TIDP has been evaluated. Studies indicate that TIDP has limited biodegradability and poses low ecological risk when used as intended in industrial applications. The chemical's potential for long-range transport is minimal, suggesting that its environmental footprint is manageable under controlled conditions .

Market Trends

The market for TIDP is expected to grow due to increasing demand for high-performance plastics and lubricants. Reports indicate a steady rise in usage across various sectors, driven by advancements in polymer technology and sustainability initiatives .

Comparative Analysis Table

Application AreaFunctionalityPerformance Benefits
Polymer StabilizationSecondary antioxidantImproved thermal stability
LubricantsAnti-wear agentReduced friction and wear
Environmental ImpactLow ecological riskLimited biodegradability

Mechanism of Action

The primary mechanism by which triisodecyl phosphite exerts its stabilizing effects is through its ability to scavenge free radicals and prevent oxidative degradation of polymers. It interacts with free radicals formed during the processing of polymers, thereby preventing chain reactions that lead to polymer degradation . The molecular targets include the reactive sites on the polymer chains where oxidation typically occurs.

Biological Activity

Triisodecyl phosphite (TIDP), with the CAS number 25448-25-3, is a trialkyl phosphite primarily used as a stabilizer in various polymer formulations. This article explores its biological activity, including toxicity, metabolic pathways, and potential health effects based on available research.

  • Molecular Formula : C₃₀H₆₃O₃P
  • Molecular Weight : 502.80 g/mol
  • Appearance : Clear, colorless liquid
  • Specific Gravity : 0.89 at 20°C

This compound exhibits biological activity through several mechanisms, primarily related to its role as an organophosphite antioxidant. Its chemical structure allows it to undergo hydrolysis, resulting in the formation of phosphorous acid and isodecanol, which can impact biological systems.

Hydrolysis Products

The hydrolysis of TIDP produces:

  • Phosphorous Acid
  • Isodecanol

These products can influence cellular processes and potentially lead to toxicological effects.

Chronic Effects

Long-term exposure to organophosphites has raised concerns about potential carcinogenic effects. A micronucleus test conducted on TIDP indicated possible genotoxicity, although further studies are necessary to confirm these findings .

Environmental Impact

TIDP is not considered to pose significant risks to human health or the environment under typical exposure conditions. The Canadian Environmental Protection Act (CEPA) screening assessment concluded that TIDP does not meet the criteria for substances that could harm human life or health when evaluated against exposure thresholds .

Case Studies and Research Findings

  • Kinetic Studies : A study focused on the reaction kinetics of this compound with triphenyl phosphite revealed insights into manufacturing processes and stabilization characteristics. The research emphasized optimizing conditions for better yields and product stability .
  • Indoor Dust Analysis : A study highlighted the presence of organophosphites, including TIDP derivatives, in indoor dust samples. This research pointed out the potential for indirect exposure through household dust, raising awareness about environmental persistence and bioaccumulation .
  • Market Analysis : The global market for this compound is projected to grow significantly, driven by its applications in stabilizing plastics like ABS and PET. This growth underscores the importance of understanding its biological activity and safety profile .

Summary Table of Biological Activity

Parameter Details
Molecular Weight502.80 g/mol
Hydrolysis ProductsPhosphorous Acid, Isodecanol
Acute ToxicityIncreased mortality in animal studies
Chronic EffectsPotential genotoxicity
Environmental Risk AssessmentLow risk under CEPA criteria

Properties

IUPAC Name

tris(8-methylnonyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H63O3P/c1-28(2)22-16-10-7-13-19-25-31-34(32-26-20-14-8-11-17-23-29(3)4)33-27-21-15-9-12-18-24-30(5)6/h28-30H,7-27H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDNBHNWMHJNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H63O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00881235
Record name Tris(8-methylnonyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00881235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid
Record name Phosphorous acid, triisodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

25448-25-3, 124129-26-6
Record name Triisodecyl phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025448253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorous acid, triisodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(8-methylnonyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00881235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triisodecyl phosphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIISODECYL PHOSPHITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M01370002Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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